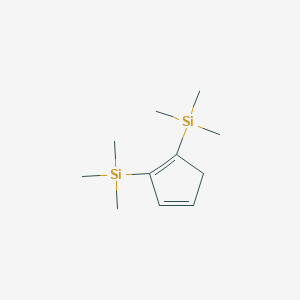![molecular formula C19H19N5O B13824531 4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, indole compounds, and various reagents for functional group modifications. Common synthetic routes may involve:
Condensation reactions: Combining indole derivatives with pyridine precursors under acidic or basic conditions.
Substitution reactions: Introducing methoxymethyl and methyl groups through nucleophilic substitution.
Cyclization reactions: Forming the pyridine ring structure through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyridine or indole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in material science or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile: Unique due to its specific substitution pattern and functional groups.
Other pyridine derivatives: Compounds with similar core structures but different substituents, such as 4-methylpyridine or 2,6-dimethylpyridine.
Indole derivatives: Compounds with indole rings and various functional groups, such as 2-methylindole or 3-formylindole.
Uniqueness
The uniqueness of 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C19H19N5O |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-(methoxymethyl)-6-methyl-2-[(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H19N5O/c1-12-8-14(11-25-3)16(9-20)19(22-12)24-21-10-17-13(2)23-18-7-5-4-6-15(17)18/h4-8,10,23H,11H2,1-3H3,(H,22,24)/b21-10+ |
Clave InChI |
IPIKXJDLBOJKGO-UFFVCSGVSA-N |
SMILES isomérico |
CC1=CC(=C(C(=N1)N/N=C/C2=C(NC3=CC=CC=C32)C)C#N)COC |
SMILES canónico |
CC1=CC(=C(C(=N1)NN=CC2=C(NC3=CC=CC=C32)C)C#N)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)
![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)
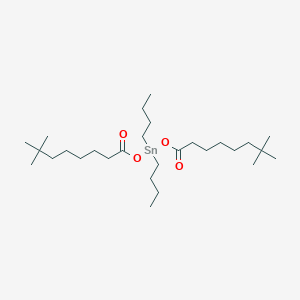
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbohydrazide](/img/structure/B13824467.png)
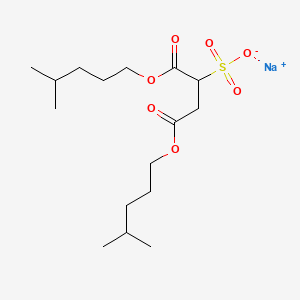
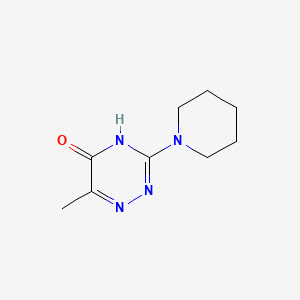
![methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate](/img/structure/B13824481.png)
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
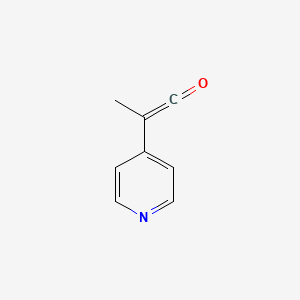
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)
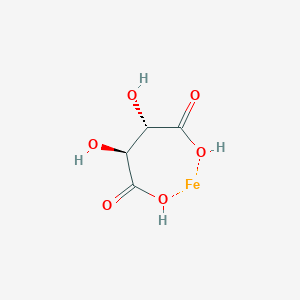
![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)
